molecular formula C11H12N2 B3135385 1-(Pyridin-2-yl)cyclopentanecarbonitrile CAS No. 400727-04-0

1-(Pyridin-2-yl)cyclopentanecarbonitrile

Cat. No. B3135385
Key on ui cas rn: 400727-04-0
M. Wt: 172.23 g/mol
InChI Key: MRLREHCMBWHUHY-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a suspension of sodium hydride (60%) (0.745 g, 18.644 mmol) in dimethyl sulfoxide (10 mL) was dropwise added a mixture of pyridin-2-yl-acetonitrile (429) (1 g, 8.475 mmol) and 1,4-dibromo-butane (1.831 g, 8.475 mmol) dissolved in dimethyl sulfoxide-ether (10 mL, 1:1) at 0° C. and the reaction mixture was stirred for 30 min at the same temperature and then stirred at room temperature for 4 h. After completion of the reaction (monitored by silica TLC, Rf=0.4, in 10% ethyl acetate/hexane) the mixture was quenched with HCl (1N, 10 mL). The reaction mixture was diluted water (20 mL) and extracted with ethyl acetate (2×50 mL) combined extracts were washed with water (20 mL) and brine (2×20 mL). The organic phase was thereafter dried and concentrated in vacuo to get a crude mass which was purified by combi-flash to get 1-pyridin-2-yl-cyclopentanecarbonitrile (430) (1.2 g, 82%) as a color less liquid.
Quantity
0.745 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.831 g
Type
reactant
Reaction Step Two
[Compound]
Name
dimethyl sulfoxide-ether
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].Br[CH2:13][CH2:14][CH2:15][CH2:16]Br>CS(C)=O.C(OCC)(=O)C.CCCCCC>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([C:10]#[N:11])[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.745 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)CC#N
Name
Quantity
1.831 g
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
dimethyl sulfoxide-ether
Quantity
10 mL
Type
solvent
Smiles
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was quenched with HCl (1N, 10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
were washed with water (20 mL) and brine (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was thereafter dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to get a crude mass which
CUSTOM
Type
CUSTOM
Details
was purified by combi-flash

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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